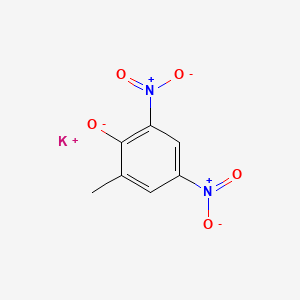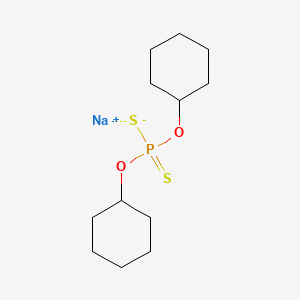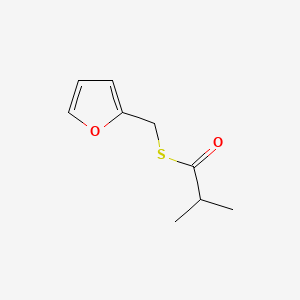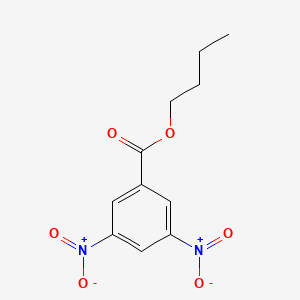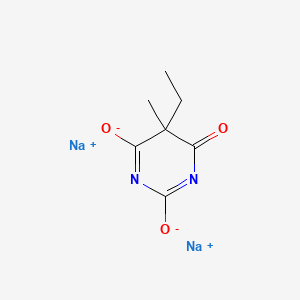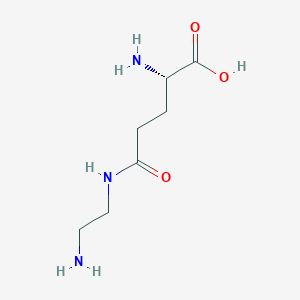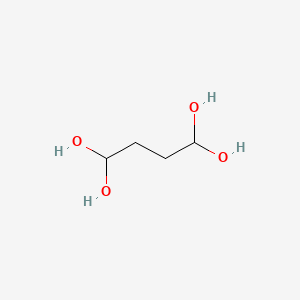
Butane-1,1,4,4,-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane-1,1,4,4-tetrol is a tetrahydroxy derivative of butane, where the hydroxyl groups are attached to the first and fourth carbon atoms. This compound is also known as a tetritol and is part of the sugar alcohol family. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,1,4,4-tetrol can be achieved through several methods. One common approach involves the reduction of butane-1,1,4,4-tetraone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure complete reduction.
Industrial Production Methods
On an industrial scale, butane-1,1,4,4-tetrol can be produced through catalytic hydrogenation of butane-1,1,4,4-tetraone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization to obtain high-purity butane-1,1,4,4-tetrol.
Chemical Reactions Analysis
Types of Reactions
Butane-1,1,4,4-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Butane-1,1,4,4-tetrol can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form butane-1,1,4,4-tetraone.
Reduction: As mentioned earlier, reduction of butane-1,1,4,4-tetraone using sodium borohydride or lithium aluminum hydride yields butane-1,1,4,4-tetrol.
Substitution: The hydroxyl groups in butane-1,1,4,4-tetrol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include butane-1,1,4,4-tetraone (oxidation), butane-1,1,4,4-tetrol (reduction), and various substituted derivatives (substitution).
Scientific Research Applications
Butane-1,1,4,4-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Butane-1,1,4,4-tetrol is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of butane-1,1,4,4-tetrol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in various metabolic pathways. The hydroxyl groups in butane-1,1,4,4-tetrol can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Butane-1,2,3,4-tetrol: Another tetrahydroxy derivative of butane, differing in the position of hydroxyl groups.
Erythritol: A four-carbon sugar alcohol with hydroxyl groups at positions 1, 2, 3, and 4.
1,4-Butanediol: A dihydroxy derivative of butane with hydroxyl groups at positions 1 and 4.
Uniqueness
Butane-1,1,4,4-tetrol is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical and physical properties. This arrangement allows for unique interactions in host-guest chemistry and makes it a valuable compound in various applications.
Properties
CAS No. |
84000-91-9 |
|---|---|
Molecular Formula |
C4H10O4 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
butane-1,1,4,4-tetrol |
InChI |
InChI=1S/C4H10O4/c5-3(6)1-2-4(7)8/h3-8H,1-2H2 |
InChI Key |
LYGJUHQDLQALGX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(O)O)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


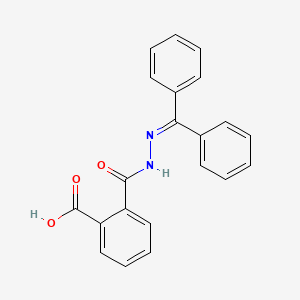
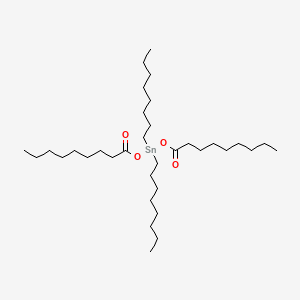
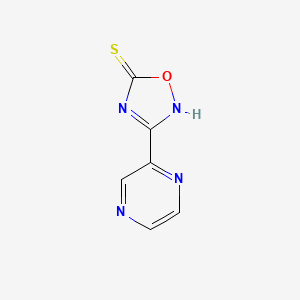


![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
